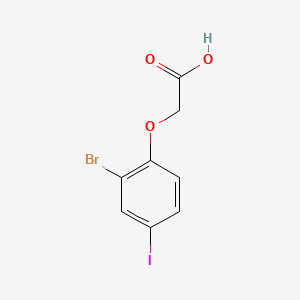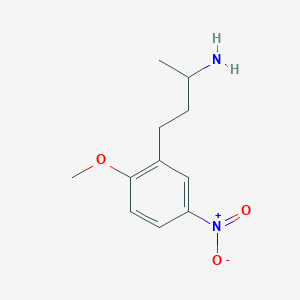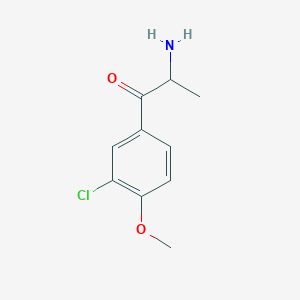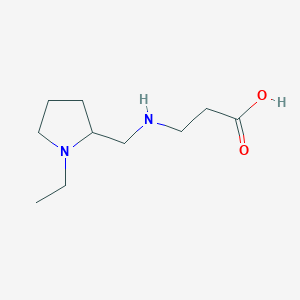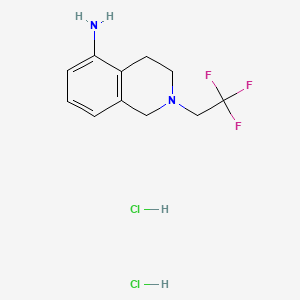
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased metabolic stability and enhanced lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This method is advantageous due to its high functional group tolerance and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoroethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on activated charcoal with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce various reduced isoquinoline derivatives.
Scientific Research Applications
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the compound. This can lead to the modulation of specific pathways, resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Trifluoroacetic acid: Another fluorinated compound with distinct properties.
Hexafluoro-2-propanol: Shares some chemical characteristics due to the presence of fluorine atoms.
Uniqueness
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is unique due to its specific combination of the trifluoroethyl group with the tetrahydroisoquinoline framework. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15Cl2F3N2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15;;/h1-3H,4-7,15H2;2*1H |
InChI Key |
YFHDWFCOBAPNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


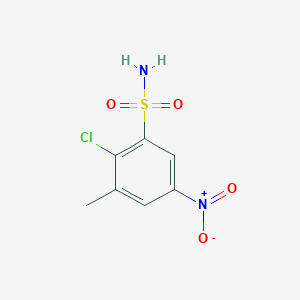
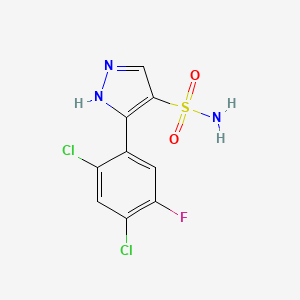

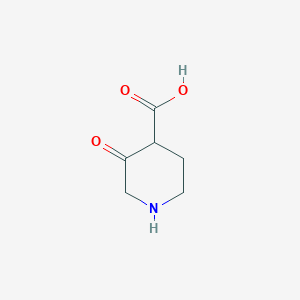
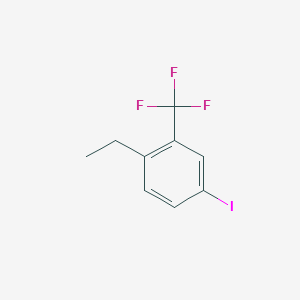

![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
